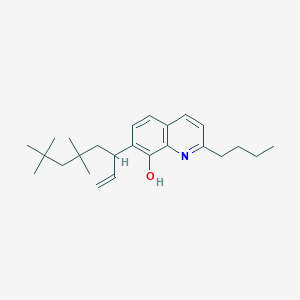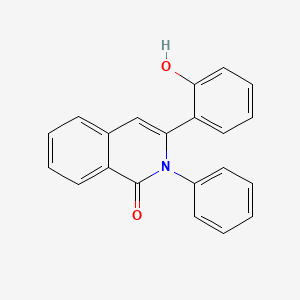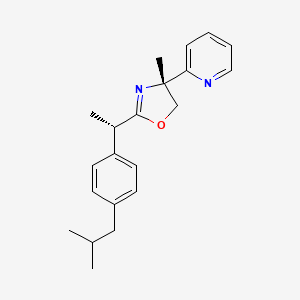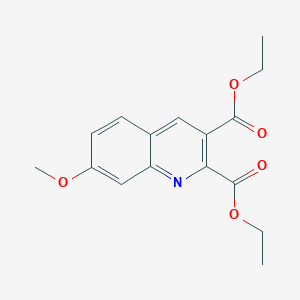
2-Butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol is a chemical compound with the molecular formula C25H37NO and a molecular weight of 367.57 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with a butyl group and a tetramethyloctenyl side chain. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol involves multiple steps, typically starting with the preparation of the quinoline core. The butyl and tetramethyloctenyl groups are then introduced through a series of reactions, including alkylation and olefination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. These methods are designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
2-Butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, where nucleophiles replace existing substituents, leading to a variety of functionalized quinoline compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Alkylated quinolines: Compounds with different alkyl groups attached to the quinoline core, resulting in diverse reactivity and applications.
Functionalized quinolines:
Properties
CAS No. |
61380-80-1 |
|---|---|
Molecular Formula |
C25H37NO |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
2-butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol |
InChI |
InChI=1S/C25H37NO/c1-8-10-11-20-14-12-19-13-15-21(23(27)22(19)26-20)18(9-2)16-25(6,7)17-24(3,4)5/h9,12-15,18,27H,2,8,10-11,16-17H2,1,3-7H3 |
InChI Key |
PDWJMTYGPTYXJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C=C1)C=CC(=C2O)C(CC(C)(C)CC(C)(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)




![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)






![(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)](/img/structure/B15207921.png)
